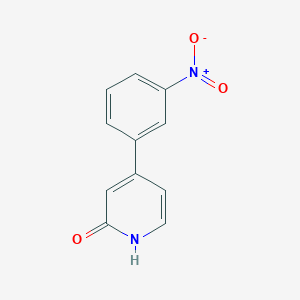

2-Hydroxy-4-(3-nitrophenyl)pyridine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry in Organic Synthesis

The history of pyridine chemistry began in the mid-19th century, and since then, it has evolved into a major branch of organic synthesis. The pyridine ring is a key structural motif in numerous natural products, including vitamins like niacin and vitamin B6, and alkaloids. Early synthetic methods, such as the Hantzsch pyridine synthesis reported in 1881, paved the way for the preparation of a wide variety of pyridine derivatives chegg.com. Over the decades, synthetic methodologies have become increasingly sophisticated, allowing for precise control over the substitution patterns on the pyridine ring. The development of multicomponent reactions and transition-metal-catalyzed cross-coupling reactions has further expanded the synthetic chemist's toolbox for accessing complex pyridine-based molecules. These advancements have been crucial in exploring the vast chemical space of pyridine derivatives and their diverse applications.

Structural Significance of Hydroxylated and Nitrophenyl-Substituted Pyridine Scaffolds

The presence of hydroxyl and nitrophenyl substituents on a pyridine scaffold imparts unique electronic and steric properties to the molecule, making it a subject of significant interest in medicinal and materials chemistry.

Hydroxylated Pyridine Scaffolds: The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its corresponding 2-pyridone form. This tautomerism is a key feature that influences the molecule's hydrogen bonding capabilities, solubility, and potential to interact with biological targets nih.gov. 2-Pyridone derivatives are recognized as privileged structures in drug discovery, capable of acting as bioisosteres for amides, phenols, and other heterocyclic systems nih.gov. They can serve as both hydrogen bond donors and acceptors, which is a crucial characteristic for molecular recognition at the active sites of enzymes and receptors nih.gov.

Rationale for Focused Research on 2-Hydroxy-4-(3-nitrophenyl)pyridine

The combination of a 2-hydroxypyridine core and a 4-(3-nitrophenyl) substituent in a single molecule creates a compound with a unique set of properties. The rationale for focused research on this particular structure stems from the potential for synergistic effects between these two functional motifs. The 2-pyridone tautomer provides a platform for hydrogen bonding and potential metal coordination, while the 3-nitrophenyl group at the 4-position introduces specific electronic and steric features that can be exploited for targeted applications. Research into this compound aims to understand how these structural elements collectively influence its chemical behavior and to explore its potential as a building block for more complex molecules with tailored properties.

Overview of Current Research Trajectories and Potential Applications of this compound

Current research on compounds with similar structural features suggests several potential applications for this compound. In medicinal chemistry, it is a candidate for screening against various biological targets, including kinases, proteases, and other enzymes implicated in disease frontiersin.orgnih.gov. The specific substitution pattern may confer selectivity for certain biological pathways. In materials science, the planar nature of the pyridine and phenyl rings, combined with the potential for hydrogen bonding and π-π stacking, makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Furthermore, its ability to act as a ligand suggests potential applications in coordination chemistry and catalysis ontosight.ai.

Scope and Objectives of the Academic Research Survey on this compound

This academic research survey aims to provide a comprehensive overview of this compound. The primary objectives are to:

Detail the plausible synthetic strategies for its preparation.

Describe its key chemical properties and the techniques used for its characterization.

Analyze its spectroscopic and structural features.

Explore its potential applications in medicinal chemistry, materials science, and as a synthetic intermediate.

This survey will synthesize available information on related compounds to build a detailed profile of the title compound, highlighting its scientific importance and identifying areas for future research.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11-7-9(4-5-12-11)8-2-1-3-10(6-8)13(15)16/h1-7H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMVXGTUGZOLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599823 | |

| Record name | 4-(3-Nitrophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-62-0 | |

| Record name | 4-(3-Nitrophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 4 3 Nitrophenyl Pyridine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-Hydroxy-4-(3-nitrophenyl)pyridine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary strategic disconnections can be envisioned:

Disconnection of the C4-Aryl Bond: This approach involves the formation of the bond between the pyridine (B92270) ring and the 3-nitrophenyl group as a key step. This leads to precursors such as a 4-halo-2-hydroxypyridine and a (3-nitrophenyl)boronic acid (for Suzuki-Miyaura coupling) or other organometallic reagents. researchgate.net This strategy is often favored due to the wide availability of substituted phenylboronic acids and the high efficiency of modern cross-coupling reactions.

De Novo Construction of the Pyridine Ring: This strategy involves building the substituted pyridine ring from acyclic precursors that already contain the necessary fragments. For instance, a condensation reaction between a 1,3-dicarbonyl compound, an aldehyde (3-nitrobenzaldehyde), and an ammonia (B1221849) source could be a plausible route, reminiscent of the Hantzsch pyridine synthesis. illinois.edu

These two main approaches give rise to the specific synthetic methodologies discussed in the following sections.

De Novo Pyridine Ring Formation Strategies Incorporating Hydroxy Functionality

The de novo synthesis of pyridines offers a convergent approach to highly substituted derivatives. illinois.edu

The Hantzsch pyridine synthesis, a classic multi-component reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comdrugfuture.com While traditionally used for preparing pyridine-3,5-dicarboxylates, modifications of this method can be adapted for the synthesis of 2-hydroxypyridines.

For the synthesis of this compound, a potential Hantzsch-like approach could involve the reaction of 3-nitrobenzaldehyde, a β-ketoester, and an ammonia equivalent. youtube.com The initial product would be a dihydropyridine derivative that, upon oxidation, would yield the aromatic pyridine ring. The 2-hydroxy functionality can be introduced by using appropriate starting materials or through subsequent transformations. Microwave-assisted Hantzsch reactions have been shown to accelerate these transformations, often leading to higher yields in shorter reaction times. nih.gov

Another relevant condensation approach involves the reaction of 1,3-diketones with ammonia, followed by N-acylation and intramolecular aldol (B89426) condensation to yield substituted 4-hydroxypyridines. google.com Furthermore, the reaction of pyrones with ammonium (B1175870) acetate (B1210297) in acetic acid can yield pyridones, which are tautomers of hydroxypyridines. urfu.ruresearchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyridines. rsc.orgrsc.orgacsgcipr.org This methodology typically involves the formation of a dihydropyridine intermediate from a diene precursor, followed by an elimination or oxidation step to achieve aromatization.

Syntheses of substituted pyridines have been achieved through RCM, where a key step after the metathesis reaction is the elimination of a sulfinate group to furnish the aromatic system. rsc.orgbris.ac.uk While not directly reported for this compound, this strategy could be adapted. A suitable diene precursor containing the required substituents could be designed and subjected to RCM to form the pyridine ring. The 2-hydroxy group could be present in the precursor or introduced after ring formation.

Introduction of the 3-Nitrophenyl Moiety at Position 4 of the Pyridine Ring

This approach relies on the functionalization of a pre-formed pyridine or pyridone ring at the C4 position. Transition metal-catalyzed cross-coupling reactions are the cornerstone of this strategy.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is one of the most versatile methods for forming carbon-carbon bonds. libretexts.org For the target molecule, this would involve the coupling of a 4-halopyridine derivative (e.g., 4-bromo-2-hydroxypyridine (B129990) or its protected form) with 3-nitrophenylboronic acid. nih.govresearchgate.netacs.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand can be crucial in preventing the formation of impurities. nih.govresearchgate.net

| Catalyst/Ligand System | Substrates | Yield (%) | Reference |

| Pd(PPh₃)₄ | 2-Bromopyridine and Arylboronic acid | - | orgsyn.org |

| Pd/C with PPh₃ | Halopyridines and Phenylboronic acid | Good | acs.org |

| Pd(OAc)₂ with dppf | 4-Pyridine boronate and Aryl halide | - | nih.gov |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govwikipedia.org While not a direct route to 4-arylpyridines, a variation known as the oxidative Heck reaction can couple arylboronic acids with vinylpyridines. researchgate.netbeilstein-journals.org For instance, coupling 4-vinylpyridine (B31050) with 3-nitrophenylboronic acid could yield a precursor that can be further elaborated to the target compound.

| Catalyst | Substrates | Yield (%) | Reference |

| Pd(OAc)₂ | Aryl halides and Styrene | High | nih.gov |

| Ligand-free Pd(acac)₂ | 4-Vinylpyridine and Arylboronic acids | Moderate to Good | researchgate.net |

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. orgsyn.org The synthesis of this compound via this route would involve the reaction of a 4-halopyridine derivative with a (3-nitrophenyl)zinc halide. nih.govnih.gov

| Catalyst | Substrates | Yield (%) | Reference |

| Pd(PPh₃)₄ | 2-Bromopyridine and Organozinc reagent | 81% | orgsyn.org |

| Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH | Aryl halide and Aryl zinc reagent | - | wikipedia.org |

Direct C-H arylation has gained significant attention as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov This approach involves the direct coupling of a C-H bond in the pyridine ring with an aryl halide.

For the synthesis of this compound, a direct C-H arylation strategy could involve the reaction of a 2-pyridone with 1-bromo-3-nitrobenzene. While direct arylation of pyridine N-oxides often occurs at the 2-position, nih.gov regioselective C-3 arylation of N-alkyl-2-pyridones has been achieved using an iron catalyst. nih.gov Developing a regioselective C-4 arylation of a 2-pyridone system remains a synthetic challenge but represents a highly efficient potential route.

| Catalyst | Substrates | Position of Arylation | Reference |

| Pd(OAc)₂ / PtBu₃ | Pyridine N-oxide and Aryl bromide | C-2 | nih.gov |

| Iron catalyst | N-Alkyl-2-pyridone and Aryl source | C-3 | nih.gov |

Functional Group Interconversion Strategies on Precursor Molecules

Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk For the target molecule, key transformations include the hydroxylation of a pyridine ring and the nitration of a phenyl substituent.

Introducing a hydroxyl group onto a pyridine ring, particularly at the C2 position, can be achieved through several methods. The target compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2(1H)-pyridone (lactam) form, with the lactam form typically predominating in both solid and solution phases. nih.govwikipedia.org

One common strategy begins with an N-oxide derivative of the pyridine. The conversion of pyridine N-oxides to their 2-functionalized analogues is a well-established method. researchgate.net For instance, 2-hydroxypyridine-N-oxide (HOPO) itself is a valuable compound, and its synthesis has been optimized using hydrogen peroxide as an oxidant. thieme-connect.com A process for producing 2-hydroxypyridine involves the hydrolysis of 2-chloropyridine (B119429) in an aqueous alkaline solution in the presence of a tertiary alcohol, which significantly improves yields over older methods that used concentrated hydrochloric acid under pressure. google.com Another approach involves the direct hydroxylation of pyridine-based compounds using elemental fluorine in an aqueous environment at temperatures between -25°C and +30°C. google.com

A patent describes a process for preparing 2-hydroxypyridine-1-oxide and its homologs by oxidizing pyridine with hydrogen peroxide, heating the resulting product with acetic anhydride (B1165640), and then performing a subsequent oxidation with hydrogen peroxide. google.com

While direct C-H hydroxylation of pyridines can be challenging due to the electron-deficient nature of the ring, methods have been developed for specific positions. For example, C3-selective hydroxylation can be achieved via photochemical valence isomerization of pyridine N-oxides. nih.govacs.org Although not directly applicable for C2-hydroxylation, this highlights the ongoing development in pyridine functionalization.

The introduction of a nitro group onto the phenyl ring of a phenyl-pyridine precursor is a critical step. Electrophilic nitration of pyridines themselves is difficult and often requires harsh conditions like high temperatures or strong acids, as the nitrogen atom deactivates the ring towards electrophilic attack. youtube.com However, the nitration occurs on the appended phenyl ring, which is an activated system.

The standard nitrating mixture of nitric acid and sulfuric acid is commonly employed. For example, a chlorinated pyridine was successfully nitrated at 110°C using this mixture. youtube.com A Chinese patent details a method for preparing 2-hydroxy-3-nitropyridine (B160883) by treating 2-hydroxypyridine dissolved in pyridine with nitric acid in an ice bath. google.com In a related synthesis, 2-hydroxyacetophenone (B1195853) is nitrated using nitric acid in glacial acetic acid, which yields a mixture of the 3-nitro and 5-nitro isomers that require separation. prepchem.com

A general method for the nitration of pyridine compounds involves reaction with dinitrogen pentoxide in a solvent like dichloromethane, followed by treatment with an aqueous solution of sodium bisulfite to afford the 3-nitropyridine (B142982) derivative. ntnu.no For selective nitration, the choice of nitrating agent and conditions is crucial. Activated nitro derivatives of pyridinium (B92312) salts have been shown to facilitate highly selective ortho-nitration of phenols. rsc.org The reaction of pyridine with nitronium tetrafluoroborate (B81430) can form an N-nitropyridinium salt, which can act as a nitrating agent. acs.orgacs.org

A multi-component synthesis has been reported for 4-(3-Nitrophenyl)-2,6-diphenylpyridine, achieving an 81% yield. nih.gov While this produces a different analogue, it demonstrates the feasibility of constructing the nitrophenyl-pyridine core in a single pot.

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 2-Hydroxyacetophenone | Nitric acid, glacial acetic acid, room temp, 17h | 2-Hydroxy-3-nitroacetophenone | 4.0 g (from 10.0 g starting material) | prepchem.com |

| 2-Hydroxypyridine | Nitric acid (60-75%), pyridine, ice bath -> room temp | 2-Hydroxy-3-nitropyridine | Not specified | google.com |

| 3-Methylpyridine | Dinitrogen pentoxide, then NaHSO3/H2O | 3-Methyl-5-nitropyridine | 26% | ntnu.no |

| Chalcone & Enaminone | Hexamethyldisilazane (HMDS), TMSOTf, Toluene, MW 150°C, 0.5h | 4-(3-Nitrophenyl)-2,6-diphenylpyridine | 81% | nih.gov |

| 2-Chloropyridine | Aqueous KOH, tertiary butyl alcohol, reflux | 2-Hydroxypyridine | >70% | google.com |

Modern and Sustainable Synthetic Approaches for this compound

Recent advances in synthetic chemistry emphasize the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of heterocyclic compounds like pyridine derivatives.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For pyridine synthesis, this includes using safer solvents, developing solvent-free reactions, and employing catalytic methods. rasayanjournal.co.inrsc.org Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to shorter reaction times and higher yields. nih.gov For example, pyridine derivatives have been synthesized efficiently via a one-pot, four-component reaction under microwave irradiation. nih.gov

Solvent-free approaches, such as the "Grindstone Chemistry Technique," have been used for synthesizing dihydropyrimidinones, a related class of heterocycles. rasayanjournal.co.in Another mechanical method, ball milling, can create amorphous mixtures of reactants with a large surface area, facilitating reactions without a solvent. rasayanjournal.co.in Syntheses performed in aqueous media are also highly desirable from a green chemistry perspective. A simple and clean method for preparing succinimide (B58015) derivatives from N-substituted anilines or 2-aminopyridines involves heating the reactants in water. researchgate.net

| Green Method | Reactants | Product Type | Key Features | Reference |

| Microwave-Assisted Synthesis | p-Formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | 3-Pyridine derivatives | Efficient, simple, one-pot, four-component reaction | nih.gov |

| Aqueous Media | N-substituted anilines/pyridines, succinic anhydride | Succinimide derivatives | Simple, clean, avoids hazardous organic solvents | researchgate.net |

| Solvent-Free Catalysis | Chalcones, ammonium acetate, HOTf | Triaryl pyridines | Solvent-free conditions, catalyst is triflic acid | rsc.org |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for large-scale synthesis, including enhanced safety, better heat transfer, and improved process control. thieme-connect.com

A notable application is the development of a fully continuous flow synthesis for 2-hydroxypyridine-N-oxide (HOPO). acs.org This process involves the catalytic oxidation of a precursor using hydrogen peroxide in a fixed-bed reactor containing a titanium silicalite-1 (TS-1) catalyst, followed by hydrolysis. thieme-connect.comacs.org This approach mitigates the risks associated with the highly exothermic oxidation and the decomposition of hydrogen peroxide, which are significant concerns in traditional batch reactors. thieme-connect.com The ability to safely scale up the production of key intermediates like HOPO is a major advantage of flow chemistry. thieme-connect.comthieme-connect.com

Photochemistry and electrochemistry represent advanced synthetic methods that use light and electricity, respectively, to drive chemical reactions, often with high selectivity and under mild conditions.

Photochemical methods have been successfully applied to the functionalization of pyridine rings. An efficient, metal-free method for the C3-selective hydroxylation of pyridines proceeds via the photochemical valence isomerization of pyridine N-oxides using 254 nm UV light. nih.govacs.org This strategy has been shown to be compatible with a wide array of functional groups. nih.govacs.org The mechanism is believed to involve the formation of an oxaziridine (B8769555) intermediate, which rearranges upon further irradiation. acs.org The photochemistry of N-hydroxypyridine-2(1H)-thione has also been studied, where UV irradiation leads to the formation of 2-mercaptopyridine (B119420) and a hydroxyl radical. nih.govacs.org

Electrochemical synthesis provides another sustainable avenue for organic reactions. youtube.com Convergent paired electrolysis is a sophisticated technique where two different starting materials are simultaneously oxidized and reduced at the anode and cathode, respectively, to form two reactive intermediates that then combine to form the final product. youtube.com This redox-neutral approach can be highly efficient. For example, electrochemistry has been integrated into cross-coupling reactions to form C-N and C-C bonds, which are fundamental transformations in pharmaceutical synthesis. youtube.com

Biocatalytic Transformations for Functionalization or Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and modification of complex organic molecules. In the context of this compound and its analogues, enzymatic transformations can be employed for both the construction of the core pyridone structure and the subsequent functionalization or derivatization of the molecule. These methods take advantage of the high chemo-, regio-, and stereoselectivity of enzymes, operating under mild reaction conditions.

The primary biocatalytic approaches applicable to this class of compounds involve the use of hydrolases, such as lipases, for the cyclization reactions to form the 2-hydroxypyridine ring, and oxidoreductases, such as nitroreductases and monooxygenases, for the modification of the aromatic and heterocyclic rings.

Enzymatic Synthesis of the 2-Hydroxypyridine Ring

Research has demonstrated the utility of lipases in catalyzing the synthesis of substituted 3-cyano-2-pyridones, which are close analogues of this compound. This enzymatic approach involves the cyclization of 1,3-diketones with cyanoacetamide. The use of enzymes circumvents issues often associated with chemical synthesis, such as harsh reaction conditions, the use of strong bases, and a lack of selectivity, which can lead to the formation of byproducts. researchgate.net

A key advantage of this enzymatic method is its high regioselectivity. When unsymmetrical 1,3-diketones are used as substrates, the lipase-catalyzed reaction typically yields a single isomer, with the more sterically bulky group preferentially occupying the 4-position of the pyridone ring. researchgate.netoup.com This selectivity is a significant benefit for creating specifically substituted pyridone structures.

Table 1: Lipase-Catalyzed Synthesis of Substituted 2-Pyridone Analogues

| Enzyme Source | Substrates | Product Type | Key Findings |

|---|---|---|---|

| Candida cylindracea | 1,3-Diketones, Cyanoacetamide | Substituted 3-cyano-2-pyridones | Reaction kinetics are influenced by enzyme:substrate ratio and temperature. nih.gov |

| Hog Pancreas | 1,3-Diketones, Cyanoacetamide | Substituted 3-cyano-2-pyridones | Demonstrates the applicability of different lipases for the cyclization. nih.gov |

| Candida rugosa | 3-Alkyl-2,4-pentanedione, N-Alkyl cyanoacetamide | Substituted 3-cyano-2-pyridones | Bulkier substituents can lower the initial reaction rate and yield. researchgate.net |

| Candida rugosa | Unsymmetrical 1,3-Diketones, Cyanoacetamide | Single isomer of 3-cyano-2-pyridone | The bulkier alkyl group is directed to the 4-position of the pyridone ring. researchgate.netoup.com |

Functionalization of the Aromatic and Pyridine Rings

Further derivatization of a molecule like this compound can be achieved through enzymatic functionalization of either the nitrophenyl group or the pyridine ring.

Reduction of the Nitro Group: The nitro group on the phenyl ring is a prime target for biocatalytic reduction. A class of enzymes known as nitroreductases, found in a variety of bacteria, are capable of reducing nitroaromatic compounds. nih.govoup.com These flavoenzymes typically utilize NAD(P)H as a cofactor to catalyze the reduction of the nitro group to a nitroso, hydroxylamine (B1172632), or fully reduced amino group. oup.com This transformation is significant as it introduces a new functional group, an amine, which can be a precursor for a wide range of further chemical modifications. The reduction of a nitro group to a hydroxylamine is often an intermediate step, but under certain conditions, the hydroxylamine can be the final product. oup.com

Hydroxylation of the Pyridine Ring: The pyridine ring itself can be a substrate for enzymatic hydroxylation. Monooxygenases and dioxygenases are enzymes capable of introducing hydroxyl groups onto aromatic rings. nih.govnih.gov For example, soil bacteria such as Pseudomonas putida contain dioxygenase enzymes that can hydroxylate substituted pyridines. nih.gov Specifically, 4-alkylpyridines have been shown to be hydroxylated to the corresponding 4-substituted 3-hydroxypyridines. nih.gov Flavin-dependent monooxygenases have also been identified that catalyze the hydroxylation of pyridine-containing substrates. researchgate.net Such enzymatic hydroxylation offers a route to polyhydroxylated pyridine derivatives, which may exhibit altered biological activities or provide sites for further derivatization.

Table 2: Potential Biocatalytic Functionalizations for a 2-Hydroxy-4-(nitrophenyl)pyridine Scaffold

| Enzyme Class | Transformation | Substrate Analogue | Potential Product |

|---|---|---|---|

| Nitroreductase | Reduction of nitro group | Nitroaromatic compounds | 2-Hydroxy-4-(3-aminophenyl)pyridine or 2-Hydroxy-4-(3-hydroxylaminophenyl)pyridine |

| Monooxygenase/Dioxygenase | Hydroxylation of pyridine ring | 4-Alkylpyridines | 2,3-Dihydroxy-4-(3-nitrophenyl)pyridine |

Reaction Mechanisms and Chemical Transformations of 2 Hydroxy 4 3 Nitrophenyl Pyridine

Tautomerism and Protropic Equilibria of 2-Hydroxypyridines, Specifically 2-Hydroxy-4-(3-nitrophenyl)pyridine

2-Hydroxypyridines, including this compound, exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. nih.govchemtube3d.com This equilibrium is a dynamic process involving the transfer of a proton between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is sensitive to various factors, including the electronic nature of substituents on the ring and the polarity of the solvent. nih.gov

The enol form, this compound, possesses a hydroxyl group directly attached to the aromatic pyridine (B92270) ring. In contrast, the keto form, 4-(3-nitrophenyl)pyridin-2(1H)-one, features a carbonyl group and an N-H bond within the ring. While the enol form has aromatic character, the pyridone tautomer is also considered aromatic due to the delocalization of the nitrogen lone pair electrons. chemtube3d.com

The equilibrium between these two forms is significantly influenced by the solvent. In the gas phase, the enol form of 2-hydroxypyridine (B17775) is generally more stable by a small margin. nih.gov However, in polar solvents, the more polar pyridone form is favored due to better solvation. nih.gov For instance, in water, the equilibrium constant for 2-hydroxypyridine heavily favors the pyridone form. nih.gov This shift is attributed to the larger dipole moment of the pyridone tautomer, leading to stronger interactions with polar solvent molecules.

The tautomeric distribution of 2-hydroxypyridines can be experimentally determined using various spectroscopic techniques. Infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for distinguishing between the enol and keto tautomers. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate between the two forms by identifying characteristic vibrational frequencies. The enol form exhibits a characteristic O-H stretching band, while the keto form shows a prominent C=O stretching band. Studies on 2-hydroxypyridine and its derivatives have confirmed the existence of both tautomers in various phases through the analysis of their IR spectra. nih.gov

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide insights into the predominant tautomeric form in solution. For example, in a study of 2-hydroxy-5-nitropyridine, the NMR chemical shifts in DMSO-d₆ were compared to those of fixed N-methyl and O-methyl derivatives, which represent the keto and enol forms, respectively. The results indicated that the keto tautomer is the major species in this polar solvent.

Computational chemistry provides a powerful means to investigate the thermodynamics and kinetics of the tautomerization process in 2-hydroxypyridines. Methods such as Density Functional Theory (DFT) and ab initio calculations have been employed to determine the relative stabilities of the tautomers and the energy barriers for their interconversion. nih.gov

Theoretical studies on the parent 2-hydroxypyridine molecule have shown that the relative energy of the two tautomers is small, and the preferred form can depend on the level of theory and basis set used. nih.gov For instance, some DFT functionals may favor the pyridone form, while higher-level methods like coupled-cluster with singles and doubles (CCSD) predict the hydroxypyridine form to be slightly more stable in the gas phase. nih.gov

The energy barrier for the intramolecular 1,3-proton transfer in the gas phase is calculated to be relatively high. nih.gov However, this barrier can be significantly lowered in the presence of solvent molecules, particularly water, which can act as a catalyst for the proton transfer through a shuttle mechanism. hmdb.ca This is consistent with the experimental observation that the equilibrium is established more rapidly in protic solvents.

Table 1: Calculated Relative Energies and Activation Barriers for 2-Hydroxypyridine Tautomerization

| Method/Basis Set | Relative Energy (kJ/mol) (Pyridone vs. Hydroxy) | Gas-Phase Activation Barrier (kJ/mol) |

| M062X/6-311++G | -5 to -9 (Hydroxy favored) | ~137 |

| B3LYP/6-311++G | 1 to 3 (Pyridone favored) | - |

| CCSD/6-311++G** | -5 to -9 (Hydroxy favored) | ~154 |

Note: Data is for the parent 2-hydroxypyridine and serves as a model. The presence of the 4-(3-nitrophenyl) substituent would influence these values.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring System of this compound

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene. Electrophilic attack, when it occurs, generally proceeds at the 3- and 5-positions. The hydroxyl group at the 2-position is an activating, ortho-, para-directing group, which would favor substitution at the 3- and 5-positions. Conversely, the 4-(3-nitrophenyl) group is a deactivating, meta-directing group. The nitro group on the phenyl ring further enhances its electron-withdrawing nature. Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be difficult and would likely occur at the 3- or 5-position, influenced by the strong directing effect of the hydroxyl group.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In this compound, the 4-position is already substituted. The 2-position, bearing the hydroxyl group, and the 6-position are the most likely sites for nucleophilic attack. The hydroxyl group can be a leaving group, especially if protonated or converted into a better leaving group. The presence of the electron-withdrawing 4-(3-nitrophenyl) substituent further activates the ring for nucleophilic aromatic substitution.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 2-position of this compound is a key site for chemical transformations. Its reactivity is characteristic of both phenols and the enolic form of a cyclic amide.

Alkylation: The hydroxyl group can be alkylated to form the corresponding ether. This reaction typically proceeds via nucleophilic attack of the deprotonated hydroxyl group (phenoxide) on an alkyl halide or other alkylating agent. The choice of base and reaction conditions is crucial to control O-alkylation versus potential N-alkylation of the pyridone tautomer.

Acylation: Acylation of the hydroxyl group to form an ester is a common transformation. This can be achieved using acylating agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534). For example, acetylation can be carried out using acetic anhydride (B1165640) in pyridine.

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is typically accomplished by reacting the compound with a silyl halide (e.g., trimethylsilyl (B98337) chloride) or a silyl triflate in the presence of a non-nucleophilic base, such as triethylamine or imidazole.

The oxidation of hydroxypyridines can lead to various products depending on the oxidant and reaction conditions. While the pyridine ring itself is relatively resistant to oxidation, the hydroxyl group can be a site of oxidative transformation.

For some hydroxypyridine derivatives, oxidation can lead to the formation of N-oxides or further hydroxylated products. For instance, the oxidation of certain pyridin-4(1H)-one derivatives with manganese (IV) oxide can convert a hydroxymethyl substituent to an aldehyde. nih.gov In the case of 2-hydroxypyridine, direct oxidation can be challenging, but processes involving the corresponding N-oxide are known. For example, pyridine-1-oxide can be converted to 2-hydroxypyridine-1-oxide through a reaction with acetic anhydride followed by oxidation with hydrogen peroxide. google.com The direct C-H hydroxylation of pyridines is difficult due to the high oxidation potential of the ring, but photochemical methods involving pyridine N-oxides have been developed to introduce a hydroxyl group at the 3-position. nih.gov

Transformations of the 3-Nitrophenyl Moiety

The 3-nitrophenyl group attached to the pyridine ring offers a versatile handle for a range of chemical modifications, primarily centered around the reduction of the nitro group.

Selective Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The selective reduction of the nitro group to an amino group is a fundamental transformation, opening up avenues for the synthesis of a wide array of derivatives. This reduction can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. sci-hub.stwikipedia.org Other common reducing agents include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orggoogle.com The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the pyridine ring or other functional groups that may be present. researchgate.netresearchgate.net

The resulting amino group can be further transformed into other nitrogen-containing functionalities. For example, diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) can convert the amino group into a diazonium salt. This intermediate is highly reactive and can be subsequently converted to various other groups, including azido (B1232118) (N₃), cyano (CN), and hydroxyl (OH) groups, or used in coupling reactions.

Partial reduction of the nitro group can also be achieved under controlled conditions to yield other nitrogen functionalities. For instance, reduction with specific reagents can lead to the formation of hydroxylamines or azo compounds. wikipedia.orgmdpi.com

Further Electrophilic or Nucleophilic Substitution on the Phenyl Ring

The 3-nitrophenyl ring itself can undergo further substitution reactions, although the presence of the deactivating nitro group generally makes electrophilic aromatic substitution challenging. Such reactions would require harsh conditions and would be directed to the meta-positions relative to the nitro group (positions 2, 4, and 6 of the phenyl ring). quora.comquimicaorganica.orgrsc.orgquora.com

Conversely, the electron-withdrawing nature of the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. nih.govresearchgate.netstackexchange.comquimicaorganica.org However, in the case of this compound, the point of attachment to the pyridine ring is at the 1-position of the phenyl ring, meaning the nitro group is at the 3-position. This positioning does not provide the typical ortho/para activation for nucleophilic attack on the phenyl ring. Therefore, direct nucleophilic substitution on the phenyl ring is generally not a favored reaction pathway.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound necessitates careful consideration of selectivity in its chemical transformations.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is an area of interest due to the presence of both a pyridine derivative and a nitroaromatic group, both of which can exhibit interesting photochemistry. The pyridine ring system can undergo various photochemical reactions, and the nitro group can participate in photoreduction processes. The excited-state dynamics, including the lifetimes of singlet and triplet excited states and the quantum yields of different photochemical processes, would be influenced by the electronic coupling between the pyridine and nitrophenyl moieties. The study of its photochemistry could reveal pathways for novel transformations and provide insights into the electronic structure and energy transfer processes within the molecule.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-Hydroxy-4-(3-nitrophenyl)pyridine, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed for unambiguous assignment of all proton and carbon resonances and to probe through-bond and through-space connectivities. The compound exists in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (4-(3-nitrophenyl)pyridin-2(1H)-one), which significantly influences the observed chemical shifts and must be considered in the spectral analysis. hmdb.ca The pyridone tautomer is generally favored in various solvents. nih.gov

Multi-dimensional NMR experiments are indispensable for deciphering the complex spin systems present in this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduyoutube.com For the title compound, COSY would show correlations between adjacent protons on both the pyridine (B92270) and the nitrophenyl rings. For instance, on the pyridine ring, H5 would show a correlation to H6, and H3 would show a weaker coupling to H5. On the nitrophenyl ring, H2' would correlate with H4', H4' with H5' and H6', and H6' back to H5'. This allows for the sequential assignment of protons within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduepfl.ch It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. Each protonated carbon atom in the molecule would give rise to a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduepfl.ch This is crucial for connecting the different fragments of the molecule and for assigning quaternary (non-protonated) carbons. Key expected HMBC correlations would include:

Correlations from the pyridine protons (H3, H5, H6) to the carbon atoms of the nitrophenyl ring, and vice-versa, which would confirm the C4-C1' linkage.

Correlations from the pyridine protons to the quaternary carbons within the pyridine ring (C2 and C4).

Correlations from the nitrophenyl protons to the quaternary carbons within the nitrophenyl ring (C1' and C3').

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding sequence. princeton.edu NOESY is particularly useful for determining the preferred conformation and stereochemistry. For this compound, NOESY could reveal spatial proximity between:

The H5 proton of the pyridine ring and the H2' proton of the nitrophenyl ring, providing information about the rotational orientation around the C4-C1' bond.

The H3 proton of the pyridine ring and the H2' proton of the nitrophenyl ring, which would also constrain the dihedral angle between the two rings.

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the major pyridone tautomer of this compound, based on data from 2-hydroxypyridine (B17775) chemicalbook.com and 3-nitroaniline. chemicalbook.comspectrabase.com The substitution of the nitrophenyl group at the C4 position of the 2-pyridone ring is expected to influence the chemical shifts of the pyridine protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Pyridone form)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Expected COSY Correlations | Expected NOESY Correlations |

|---|---|---|---|---|---|

| H3 | ~6.5 | d | J = 1.5 | H5 | H2', H4' |

| H5 | ~6.8 | dd | J = 7.0, 1.5 | H3, H6 | H6, H2', H4' |

| H6 | ~7.6 | d | J = 7.0 | H5 | H5 |

| H2' | ~8.1 | t | J = 2.0 | H4', H6' | H3, H5 |

| H4' | ~7.9 | ddd | J = 8.0, 2.0, 1.0 | H2', H5', H6' | H3, H5 |

| H5' | ~7.6 | t | J = 8.0 | H4', H6' | H6' |

| H6' | ~8.2 | ddd | J = 8.0, 2.0, 1.0 | H2', H4', H5' | H5' |

Table 2: Predicted ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Pyridone form)

| Carbon | Predicted Chemical Shift (ppm) | Expected HSQC Correlation | Key Expected HMBC Correlations |

|---|---|---|---|

| C2 | ~165 | None (Quaternary) | H3, H6, NH |

| C3 | ~107 | H3 | H5, NH |

| C4 | ~145 | None (Quaternary) | H3, H5, H2', H6' |

| C5 | ~118 | H5 | H3, H6 |

| C6 | ~140 | H6 | H5, NH |

| C1' | ~138 | None (Quaternary) | H2', H6', H5 |

| C2' | ~123 | H2' | H4', H6' |

| C3' | ~148 | None (Quaternary) | H2', H4' |

| C4' | ~125 | H4' | H2', H6' |

| C5' | ~130 | H5' | H4', H6' |

While solution NMR provides data on the averaged state of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. nih.gov This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, intermolecular interactions such as hydrogen bonding (N-H···O=C) and π-π stacking are expected to be significant in the solid state.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples. acs.orgresearchgate.net ¹³C and ¹⁵N CP/MAS experiments would be particularly informative. Differences in the chemical shifts between different polymorphic forms would reflect variations in molecular conformation, packing, and intermolecular interactions. nih.gov For instance, the ¹⁵N chemical shift of the pyridone nitrogen would be sensitive to the strength and geometry of the intermolecular hydrogen bond. Similarly, the chemical shifts of the carbon atoms in the aromatic rings would be affected by the π-π stacking arrangements. By comparing the ssNMR data with data from X-ray diffraction, a complete picture of the solid-state structure can be developed. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound, allowing for the identification of functional groups and the study of molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The spectrum provides a wealth of information about the functional groups present. niscpr.res.in For this compound, key characteristic absorption bands are expected. In the solid state, the pyridone tautomer is likely to be dominant, which would be reflected in the FTIR spectrum.

Table 3: Predicted Characteristic FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~3000-2800 | Broad, Strong | N-H stretching (hydrogen-bonded in pyridone dimer) |

| ~1660 | Strong | C=O stretching (amide I band of pyridone) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N ring stretching (pyridine and phenyl) |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1250 | Medium | C-N stretching |

| ~880, ~800 | Strong | C-H out-of-plane bending |

The broad N-H stretching band is indicative of strong intermolecular hydrogen bonding, a characteristic feature of 2-pyridones in the solid state. nih.gov The positions of the NO₂ stretching bands are characteristic of nitroaromatic compounds. researchgate.net

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. elsevierpure.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring stretching modes and the symmetric NO₂ stretching vibration. The C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum. Conversely, the C=C stretching vibrations of the aromatic rings are expected to be prominent in the Raman spectrum. Analysis of both FTIR and Raman spectra provides a more complete vibrational assignment. niscpr.res.inelsevierpure.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₈N₂O₃), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 216. The fragmentation pattern would be influenced by the presence of both the 2-hydroxypyridine and the 3-nitrophenyl moieties. Key fragmentation pathways would likely involve:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (•NO₂, 46 Da), leading to a fragment at m/z 170. youtube.com

Loss of NO and CO: Subsequent fragmentation could involve the loss of a nitroso group (•NO, 30 Da) or carbon monoxide (CO, 28 Da) from the pyridone ring. massbank.euresearchgate.net

Cleavage of the C-N bond: Fragmentation could also occur at the bond connecting the two rings.

Formation of characteristic pyridine and phenyl fragments.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 216 | [C₁₁H₈N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 186 | [C₁₁H₈N₂O₂]⁺˙ | M⁺˙ - NO |

| 170 | [C₁₁H₈N₂O]⁺˙ | M⁺˙ - NO₂ |

| 142 | [C₁₀H₈N₂]⁺˙ | [M - NO₂ - CO]⁺˙ |

| 115 | [C₈H₇N]⁺˙ | Further fragmentation |

| 95 | [C₅H₅NO]⁺˙ | 2-hydroxypyridine fragment |

Analysis of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), can provide strong evidence for the proposed structure of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (molecular formula: C₁₁H₈N₂O₃), HRMS can differentiate its mass from other compounds with the same nominal mass but different elemental compositions.

The analysis would involve ionizing the molecule, typically using a soft ionization technique like Electrospray Ionization (ESI), and measuring the mass-to-charge ratio (m/z) of the resulting ion to a high degree of accuracy (typically within 5 ppm). The expected exact mass for the protonated molecule [M+H]⁺ would be compared against the observed value to confirm the elemental formula.

Table 1: Hypothetical HRMS Data for this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|---|

| C₁₁H₈N₂O₃ | [M+H]⁺ | 217.0608 | N/A | N/A |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint.

In an MS/MS experiment, the protonated molecular ion of this compound (m/z 217.06) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would reveal the connectivity of the molecule. Based on its structure, the primary fragmentation pathways would likely involve:

Loss of the nitro group (NO₂): A characteristic neutral loss of 46 Da.

Cleavage of the C-C bond between the pyridine and phenyl rings.

Loss of small molecules like CO or HCN from the pyridinone ring structure.

Analyzing these fragments helps to confirm the presence and positions of the functional groups and the core structure.

Table 2: Predicted Major Fragmentation Patterns for this compound in MS/MS (Note: This table represents predicted fragmentation based on chemical principles, not published experimental data.)

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 217.06 | [M+H - NO₂]⁺ | 46.0055 | 171.0553 |

| 217.06 | [M+H - H₂O]⁺ | 18.0106 | 199.0502 |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Conjugation

UV-Visible Absorption Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, providing insights into the electronic structure of a molecule. The absorption of light corresponds to the promotion of electrons from lower energy orbitals (like π or n) to higher energy anti-bonding orbitals (π*).

For this compound, the spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the conjugated system formed by the nitrophenyl and hydroxypyridine rings. The presence of the nitro group (a strong electron-withdrawing group) and the hydroxypyridine moiety influences the energy of these transitions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent used. The presence of both aromatic rings and the nitro chromophore would likely result in complex absorption bands in the UV or near-visible range.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characteristics (if applicable)

Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light. This property, known as luminescence, is highly dependent on the molecular structure and its environment.

While many conjugated aromatic systems are fluorescent, studies on related compounds suggest that this may not be the case for this compound. Research has indicated that 4-hydroxypyridine (B47283) itself is generally non-fluorescent at various pH levels. nih.gov The presence of the nitro group, a well-known fluorescence quencher, further decreases the likelihood of significant emission. Therefore, it is predicted that this compound would exhibit very weak or no fluorescence. Phosphorescence, which is emission from a triplet excited state, would be even less likely under standard conditions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Determination of Molecular Conformation and Bond Connectivity within the Crystal Lattice

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide definitive proof of its structure.

The analysis would yield precise data on:

Bond lengths and angles, confirming the covalent connectivity.

Molecular conformation, including the dihedral angle between the planes of the pyridine and phenyl rings. This angle is a critical parameter describing the degree of twist between the two aromatic systems.

Intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group and the nitro group or pyridine nitrogen of an adjacent molecule) and π-π stacking interactions between the aromatic rings. These interactions dictate how the molecules pack together to form the crystal lattice.

Table 3: Hypothetical Crystallographic Data Parameters for this compound (Note: This table is a representative example of crystallographic data and is not based on published experimental results.)

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Dihedral Angle (Phenyl-Pyridine) | Value in degrees (°) |

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The solid-state architecture of crystalline materials is dictated by a delicate balance of intermolecular forces. For this compound, the interplay between its hydroxyl, pyridine, and nitrophenyl functional groups creates a complex and fascinating network of non-covalent interactions.

Detailed crystallographic studies, often complemented by theoretical calculations such as Hirshfeld surface analysis, are employed to deconstruct these interactions. While specific crystal structure data for this compound is not publicly available, analysis of closely related analogues provides significant insight into the expected interactions. For instance, studies on other substituted hydroxypyridines and nitrophenyl compounds reveal the dominant role of hydrogen bonding.

The primary interactions governing the crystal packing are expected to be:

O-H···N Hydrogen Bonds: A strong hydrogen bond is anticipated between the hydroxyl group (donor) and the nitrogen atom of a neighboring pyridine ring (acceptor). This is a classic and robust interaction in pyridine chemistry. nih.gov

O-H···O Hydrogen Bonds: The hydroxyl group can also form strong hydrogen bonds with the oxygen atoms of the nitro group on an adjacent molecule. nih.gov Computational studies on related structures show that the electrostatic component of these interactions is particularly significant. nih.gov

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors from both the pyridine and phenyl rings and the oxygen acceptors of the nitro and hydroxyl groups, are crucial for linking primary structural motifs into a stable three-dimensional architecture. nih.gov

Hirshfeld surface analysis and energy framework calculations on analogous compounds allow for the visualization and quantification of these interactions. The analysis often reveals that dispersion forces play a significant role in the weaker contacts, while electrostatic forces dominate the stronger hydrogen bonds. nih.gov

Table 1: Predicted Intermolecular Interactions and Their Energetic Contributions in the Crystal Lattice of this compound (Based on Analogous Structures)

| Interaction Type | Donor | Acceptor | Typical Energy Contribution | Primary Force Component |

| Strong Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | High | Electrostatic |

| Strong Hydrogen Bond | Hydroxyl (-OH) | Nitro Oxygen (-NO₂) | High | Electrostatic |

| Weak Hydrogen Bond | Phenyl/Pyridine C-H | Nitro/Hydroxyl Oxygen (O) | Low to Medium | Dispersion/Electrostatic |

| π-π Stacking | Pyridine Ring | Phenyl Ring | Medium | Dispersion |

Co-crystallization and Polymorphism Studies of this compound

The ability of this compound to form multiple, stable intermolecular interactions makes it a prime candidate for polymorphism and co-crystallization studies.

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physicochemical properties. The conformational flexibility of the bond between the pyridine and nitrophenyl rings, combined with the multiple hydrogen bonding possibilities, suggests that this compound could exhibit polymorphism under different crystallization conditions (e.g., solvent, temperature, pressure).

Co-crystallization is a technique used to design new crystalline solids by combining the target molecule with a selected "co-former" in a stoichiometric ratio. nih.gov The functional groups in this compound make it an excellent candidate for forming co-crystals.

The hydroxyl group can act as a hydrogen bond donor.

The pyridine nitrogen is a strong hydrogen bond acceptor.

The nitro group provides two additional hydrogen bond acceptor sites.

Potential co-formers could include molecules with complementary functional groups, such as carboxylic acids (to interact with the pyridine nitrogen) or other hydrogen bond donors (to interact with the nitro group). Studies on related nitro-substituted pyridines have shown successful co-crystallization with various molecules, including crown ethers, driven by N-H···O and C-H···O interactions. rsc.org The goal of such studies is often to modify properties like solubility or stability by engineering specific intermolecular interactions within the crystal lattice. nih.gov

Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives of this compound

While this compound itself is an achiral molecule, it can be used as a chromophoric reporter in the study of chiral systems. If a chiral center is introduced into the molecule, or if it is used to derivatize a chiral substrate, chiroptical methods like Circular Dichroism (CD) spectroscopy become powerful tools for stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For a chiral derivative of this compound, the electronic transitions associated with the pyridine and nitrophenyl chromophores would give rise to characteristic CD signals (Cotton effects). Theoretical computations can be used to predict the CD spectrum for a given stereoisomer. rsc.org By comparing the experimental spectrum with the calculated one, the absolute configuration of the chiral derivative can be determined. A study on 5α-cholest-2-eno[3,2-b]pyridine, for example, successfully correlated the experimental CD spectrum with computational analysis to understand the optical activity of the pyridine chromophore within a complex chiral framework. rsc.org

Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis

In many practical applications, such as reaction monitoring, metabolic studies, or impurity profiling, this compound may exist within a complex mixture. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing such samples. ajpaonline.comnih.gov

These techniques offer a combination of high separation efficiency and information-rich detection, allowing for the identification and quantification of individual components in a mixture. iipseries.org

Table 2: Application of Hyphenated Techniques for the Analysis of this compound

| Hyphenated Technique | Separation Principle | Detection Principle | Application for this compound |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Differential partitioning between a stationary and a mobile phase. | Measures the mass-to-charge ratio of ionized molecules. | Ideal for separating the target compound from starting materials, byproducts, and impurities, while providing molecular weight confirmation and fragmentation data for structural clues. researchgate.net |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Partitioning between a stationary phase and a carrier gas based on volatility and polarity. | Measures the mass-to-charge ratio of fragmented ions. | Suitable for volatile derivatives of the compound; provides a reproducible fragmentation pattern that can be used for library matching and identification. nih.gov |

| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Liquid chromatography separation. | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Allows for the unambiguous structure elucidation of the compound and its related impurities directly after separation, without the need for offline fraction collection. iipseries.org |

| LC-FTIR (Liquid Chromatography-Fourier Transform Infrared) | Liquid chromatography separation. | Measures the absorption of infrared radiation to identify functional groups. | Useful for identifying the presence of key functional groups (e.g., -OH, -NO₂, aromatic rings) in the separated components, confirming the class of compounds present. nih.gov |

Triple hyphenated systems, such as LC-MS-MS or LC-NMR-MS, provide even greater analytical power by combining multiple detection methods for comprehensive characterization from a single analysis. ajpaonline.com These advanced techniques are essential for tackling the challenges posed by the analysis of complex chemical mixtures containing this compound.

Computational Chemistry and Theoretical Studies of 2 Hydroxy 4 3 Nitrophenyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No quantum chemical calculations have been reported for 2-Hydroxy-4-(3-nitrophenyl)pyridine.

Density Functional Theory (DFT) for Ground State Properties and Energetics

There are no published Density Functional Theory (DFT) studies on the ground state properties and energetics of this compound. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties such as total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

No high-accuracy ab initio electronic structure calculations have been performed for this compound. These methods, while computationally more intensive than DFT, could provide benchmark data on the electronic structure and properties of the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

There is no literature available on the molecular dynamics simulations of this compound.

Analysis of Conformational Flexibility and Rotational Barriers

An analysis of the conformational flexibility and the rotational barriers around the single bond connecting the pyridine (B92270) and nitrophenyl rings has not been conducted. This would be crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Solvation Effects and Solvent-Molecule Interactions Modeling

The influence of different solvents on the structure and properties of this compound has not been investigated through computational modeling. Understanding solvation effects is important for predicting its behavior in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Without computational studies, there are no predicted spectroscopic parameters (such as IR, Raman, UV-Vis, or NMR spectra) to compare with potential experimental data. Such comparisons are vital for validating the computational methods and providing a more detailed interpretation of experimental spectra.

Computational Elucidation of Reaction Mechanisms and Transition State Analysis for Transformations Involving this compound

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for a robust prediction of its reactivity. Transformations involving this molecule, such as nucleophilic or electrophilic substitution, oxidation, or reduction, can be modeled to understand the underlying energetic and structural changes.

A key aspect of these computational investigations is the elucidation of the reaction pathway, which connects reactants to products via a transition state. The transition state is a critical, high-energy configuration that determines the kinetic feasibility of a reaction. By employing methods like Density Functional Theory (DFT), computational chemists can locate and characterize the geometry and energy of these fleeting structures.

For instance, in a hypothetical hydroxylation reaction, computational analysis would involve mapping the potential energy surface as the hydroxylating agent approaches the pyridine ring. The transition state for this process would reveal the bond-breaking and bond-forming events, providing a detailed picture of the reaction's progress. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a crucial parameter for predicting the reaction rate.

In the context of the nitro group, computational studies can be particularly insightful for understanding its reduction to an amino group. This transformation is fundamental in the synthesis of many pharmaceutical compounds. Theoretical modeling can map out the multi-step reaction mechanism, identifying intermediates and transition states for each step of the reduction process. This allows for a comparison of different reducing agents and reaction conditions to determine the most efficient synthetic route.

A related study on nitrophenyldihydropyridines has shown that intramolecular electron transfer can occur upon photoexcitation, leading to the formation of a charge-separated species. nih.gov This process can initiate rearomatization of the dihydropyridine (B1217469) ring. nih.gov Although this compound is not a dihydropyridine, this highlights the potential for photo-induced intramolecular processes, which can be computationally modeled to understand the excited-state reactivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. nih.gov These models are built by finding a statistically significant correlation between a set of molecular descriptors and a specific property. nih.gov For this compound, QSPR can be employed to predict a range of non-biological attributes, which are crucial for its handling, processing, and application in various chemical contexts.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For this compound, these descriptors can be calculated using computational chemistry software.

Examples of Non-Biological Attributes Predictable by QSPR:

| Property Category | Specific Attribute | Importance |

| Physical Properties | Boiling Point | Essential for purification and processing. |

| Melting Point | Characterization and purity assessment. | |

| Solubility | Crucial for solvent selection in synthesis and formulation. | |

| Vapor Pressure | Important for understanding volatility and environmental fate. | |

| Thermodynamic Properties | Enthalpy of Formation | Defines the energetic stability of the molecule. |

| Gibbs Free Energy of Formation | Determines the spontaneity of its formation. | |

| Heat Capacity | Important for thermal management in chemical processes. | |

| Electronic Properties | Dipole Moment | Influences intermolecular interactions and solubility. |

| Polarizability | Describes the molecule's response to an electric field. |

To develop a QSPR model, a dataset of compounds with known experimental values for the property of interest is required. While a specific QSPR model for this compound may not exist, it can be included in a broader dataset of pyridine derivatives to develop a predictive model for a particular property. The statistical robustness of the resulting model is evaluated through various validation techniques to ensure its predictive power for new, untested compounds. nih.gov

Supramolecular Interactions Modeling (e.g., Host-Guest Chemistry, Self-Assembly)

The non-covalent interactions that this compound can engage in are pivotal for its behavior in the solid state and in solution. Computational modeling of these supramolecular interactions provides insights into crystal packing, self-assembly, and potential host-guest chemistry.

The presence of a hydroxyl group, a pyridine nitrogen, and a nitro group makes this compound a versatile building block for supramolecular assemblies. These functional groups can act as hydrogen bond donors and acceptors, leading to the formation of well-defined structures. Computational methods can be used to explore the potential hydrogen bonding patterns and to calculate the strength of these interactions.

In the context of crystal engineering, computational predictions of crystal structures can guide experimental efforts to obtain polymorphs with desired physical properties. By analyzing the intermolecular interactions, it is possible to understand why a particular crystal packing arrangement is favored over others. Studies on related pyrimidine (B1678525) systems have demonstrated the importance of hydrogen bonding and π-π stacking interactions in directing the formation of supramolecular architectures. nih.gov

Furthermore, the aromatic rings in this compound can participate in π-π stacking interactions, which are crucial for the stability of many supramolecular structures. Computational modeling can quantify the energetic contribution of these interactions and predict the preferred stacking geometries.

In the realm of host-guest chemistry, computational docking studies can be performed to assess the ability of this compound to bind to the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. These calculations can predict the binding affinity and the geometry of the inclusion complex, which is valuable information for the design of drug delivery systems or molecular sensors.

Analysis of Intramolecular Charge Transfer, Electron Density Distributions, and Frontier Orbitals

The electronic properties of this compound are dictated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro group, mediated by the π-system of the pyridine and phenyl rings. Computational analysis provides a detailed picture of the electron distribution and the nature of electronic transitions within the molecule.

Intramolecular Charge Transfer (ICT):

The presence of both electron-donating and electron-withdrawing groups suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net This phenomenon involves the movement of electron density from the donor part of the molecule (the hydroxyphenyl moiety) to the acceptor part (the nitrophenyl moiety). researchgate.net Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), can model the excited states of the molecule and characterize the extent of charge transfer for each electronic transition. researchgate.net Enhanced ICT is often associated with interesting photophysical properties, such as large Stokes shifts in fluorescence. researchgate.netnih.gov

Electron Density Distribution:

The ground-state electron density distribution reveals the regions of the molecule that are electron-rich and electron-poor. This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. Molecular Electrostatic Potential (MESP) maps are a common way to visualize the electron density distribution, where regions of negative potential indicate electron-rich areas (prone to electrophilic attack) and regions of positive potential indicate electron-poor areas (prone to nucleophilic attack).

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy and spatial distribution of these frontier orbitals provide valuable insights into the molecule's reactivity and electronic properties.

HOMO: The HOMO is the orbital from which an electron is most easily removed. In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenylpyridine moiety.

LUMO: The LUMO is the orbital that most readily accepts an electron. The LUMO is anticipated to be centered on the electron-deficient nitrophenyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Calculated Frontier Orbital Properties for a Related Compound (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl)benzenesulfonamide nih.gov:

| Property | Value |

| εHOMO (eV) | -4.5 |